(E,E,E)-Farnesyl alcohol azide

Protein prenylation PFTase substrate kinetics CAAX box peptide modification

(E,E,E)-Farnesyl alcohol azide is a sesquiterpene-derived azide with a C15 isoprenoid chain that acts as a metabolic surrogate for endogenous farnesyl alcohol in protein prenylation studies. The terminal azide group enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation, allowing detection and isolation of farnesylated proteins.

Molecular Formula C15H25N3O
Molecular Weight 263.38 g/mol
Cat. No. B12386812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E,E)-Farnesyl alcohol azide
Molecular FormulaC15H25N3O
Molecular Weight263.38 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCO)C)CCC=C(C)CN=[N+]=[N-]
InChIInChI=1S/C15H25N3O/c1-13(6-4-8-14(2)10-11-19)7-5-9-15(3)12-17-18-16/h6,9-10,19H,4-5,7-8,11-12H2,1-3H3/b13-6+,14-10+,15-9+
InChIKeyFRARHOTUPWLCHV-RDUMTQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,E,E)-Farnesyl Alcohol Azide (CAS 851667-96-4) Procurement and Technical Baseline


(E,E,E)-Farnesyl alcohol azide is a sesquiterpene-derived azide with a C15 isoprenoid chain that acts as a metabolic surrogate for endogenous farnesyl alcohol in protein prenylation studies . The terminal azide group enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation, allowing detection and isolation of farnesylated proteins . Commercially available with ≥95% purity and molecular weight 263.4 g/mol, this compound serves as a chemical reporter for investigating protein farnesyltransferase (PFTase) activity and prenylome profiling [1].

Why (E,E,E)-Farnesyl Alcohol Azide Cannot Be Replaced by Unfunctionalized Farnesol or Geranylgeraniol Azide in Prenylation Studies


Generic substitution of (E,E,E)-farnesyl alcohol azide with unfunctionalized farnesol fails because farnesol lacks a bioorthogonal handle for downstream detection or enrichment after metabolic incorporation. Conversely, substituting with geranylgeranyl alcohol azide (C20) introduces incorrect isoprenoid chain length, which alters protein farnesyltransferase (PFTase) substrate specificity and can misrepresent the farnesylome [1]. Docking experiments and DFT calculations further indicate that PFTase substrate specificity varies depending on whether azide- or alkyne-based isoprenoid analogues are employed, underscoring that the choice of C15 azide versus C15 alkyne probe is not interchangeable and directly impacts which farnesylated proteins are detected [2].

(E,E,E)-Farnesyl Alcohol Azide Comparative Performance Evidence for Scientific Selection


PFTase-Mediated Peptide Incorporation Rate: Farnesyl Azide Versus Geranyl Azide

In a direct head-to-head comparison using protein farnesyltransferase (PFTase) with N-dansyl-Gly-Cys-Val-Ile-Ala-OH as the model peptide substrate, farnesylazide diphosphate (C15) and geranylazide diphosphate (C10) exhibited comparable rates of incorporation, both being approximately twofold lower than the natural substrate farnesyl diphosphate (FPP) [1]. The comparable incorporation rates indicate that the C15 farnesyl azide is efficiently processed by PFTase, validating its use as a metabolic surrogate. However, the study authors explicitly note that farnesylazide is more appropriate for biological studies while geranylazide is better suited for general protein modification and immobilization applications [1].

Protein prenylation PFTase substrate kinetics CAAX box peptide modification

CuAAC Click Reaction Efficiency: Yield, Regioselectivity, and Reaction Time

Under standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, (E,E,E)-farnesyl alcohol azide reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with exclusive regioselectivity for the 1,4-isomer. Typical yields range from 70–90% with reaction times of 2–12 hours using Cu(I) catalysts such as CuSO₄ with sodium ascorbate in DMSO, DMF, or t-BuOH/H₂O mixtures at 25–60°C . While this is class-level performance for aliphatic azides, the exclusive 1,4-regioselectivity is a defined, quantifiable property that ensures consistent conjugation outcomes for downstream applications.

Click chemistry CuAAC Triazole synthesis

PFTase Substrate Specificity: Azide- Versus Alkyne-Modified Isoprenoid Analogues

Computational docking experiments combined with density functional theory (DFT) calculations demonstrate that protein farnesyltransferase (PFTase) substrate specificity varies depending on whether azide- or alkyne-based isoprenoid analogues are employed [1]. This finding indicates that the detected farnesylome profile will differ based on the choice of bioorthogonal handle, meaning that azide-functionalized farnesyl probes (such as farnesyl alcohol azide) and alkyne-functionalized farnesyl probes are not interchangeable experimental tools. The structural basis for this differential recognition was investigated using molecular modeling of the PFTase active site with both analogue types [1].

PFTase substrate specificity Bioorthogonal probe design Prenylome profiling

Commercial Purity Specification: (E,E,E)-Farnesyl Alcohol Azide Purity Grade for Reproducible Experiments

Commercially sourced (E,E,E)-farnesyl alcohol azide is available with documented purity of ≥95% as a solution in ethanol , and up to 99.9% from certain suppliers . While direct comparative purity data across all vendor sources is unavailable, the ≥95% specification provides a defined procurement benchmark that ensures experimental reproducibility. Lower-purity or in-house synthesized material lacking analytical certification introduces undefined impurities that may inhibit PFTase activity, produce side products in click reactions, or generate background noise in fluorescence detection.

Purity specification Analytical quality control Proteomics reagent

(E,E,E)-Farnesyl Alcohol Azide Optimal Application Scenarios Based on Verified Differentiation Evidence


Metabolic Labeling of Farnesylated Proteins in Live Cells for Prenylome Profiling

This compound is specifically indicated for metabolic incorporation into farnesylated proteins via the endogenous farnesylation salvage pathway. Following cellular uptake, (E,E,E)-farnesyl alcohol azide is converted to the corresponding diphosphate and serves as a PFTase substrate, enabling azide-tagged farnesylation of CAAX-box proteins . The C15 chain length ensures specificity for farnesylation rather than geranylgeranylation, a distinction supported by enzymatic data showing that chain length impacts biological utility [1]. Post-incorporation, the azide group enables CuAAC conjugation with alkyne-fluorophores or alkyne-biotin for fluorescence microscopy or streptavidin pull-down.

Click Chemistry-Mediated Detection of Farnesylated Proteins Following Metabolic Labeling

After metabolic incorporation of (E,E,E)-farnesyl alcohol azide into target proteins, the terminal azide group reacts with alkyne-functionalized detection reagents (fluorophores, biotin, or affinity tags) via CuAAC. The reaction proceeds with exclusive 1,4-regioselectivity under standard Cu(I) catalysis , producing a single triazole product isomer that simplifies downstream analysis. This workflow enables visualization of farnesylated protein localization by fluorescence microscopy or enrichment and identification of farnesylated proteins by LC-MS/MS following streptavidin pull-down [1].

PFTase Inhibitor Screening and Validation in Cellular Assays

(E,E,E)-Farnesyl alcohol azide can be employed as a competitive substrate probe to assess PFTase inhibitor efficacy in live cells. Treatment with PFTase inhibitors reduces the extent of azide-farnesyl incorporation, which can be quantified following CuAAC conjugation with a fluorescent alkyne reagent . This approach allows dose-response evaluation of farnesyltransferase inhibitors (FTIs) by measuring the decrease in fluorescent signal or the attenuation of specific farnesylated protein bands, providing a functional readout of target engagement in the native cellular environment.

Synthesis of Farnesol-Triazole Hybrid Molecules for Structure-Activity Studies

(E,E,E)-Farnesyl alcohol azide serves as a precursor for constructing triazole-containing farnesol analogues via CuAAC or RuAAC with various alkyne partners . The exclusive 1,4-regioselectivity under CuAAC conditions (or 1,5-regioselectivity under RuAAC) allows predictable synthesis of defined triazole regioisomers for SAR evaluation. This application is relevant for medicinal chemistry programs investigating farnesyl mimetics, PFTase substrate analogues, or novel prenylation inhibitors where systematic modification of the isoprenoid chain is required.

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